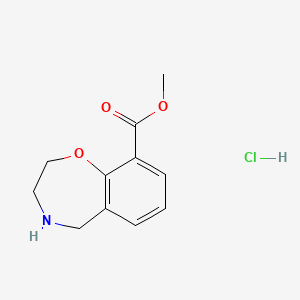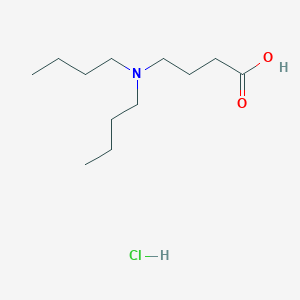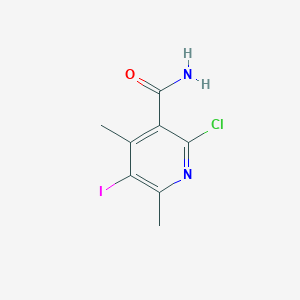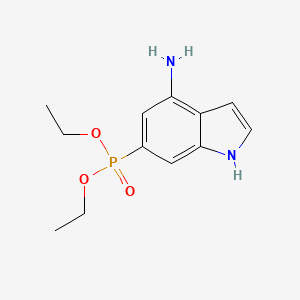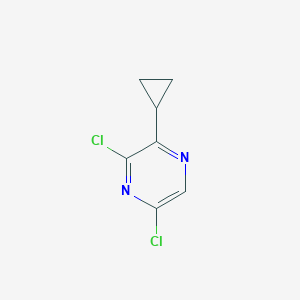
1,3-Propane-D6-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propane-D6-diamine 2hcl, also known as 1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine dihydrochloride, is a deuterated derivative of 1,3-propanediamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterium labeling makes this compound particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
The synthesis of 1,3-Propane-D6-diamine 2hcl typically involves the deuteration of 1,3-propanediamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration. The resulting deuterated diamine is then reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors and catalysts to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1,3-Propane-D6-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The diamine can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Propane-D6-diamine 2hcl is widely used in scientific research due to its unique properties:
Chemistry: It is used as a deuterated internal standard in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: The compound is used in the synthesis of deuterated polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Propane-D6-diamine 2hcl involves its interaction with molecular targets through its amine groups. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates, making it a valuable tool in mechanistic studies. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1,3-Propane-D6-diamine 2hcl can be compared with other deuterated and non-deuterated diamines, such as:
1,3-Propanediamine: The non-deuterated version, which is commonly used in organic synthesis and as a building block for polymers.
1,4-Diaminobutane (Putrescine): Another diamine used in the synthesis of polyamides and as a biological precursor.
1,6-Diaminohexane (Hexamethylenediamine): Used in the production of nylon and other polyamides.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies compared to its non-deuterated counterparts.
Properties
IUPAC Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2,2D2,3D2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCSVGEQMCOGE-HRTLFCCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)
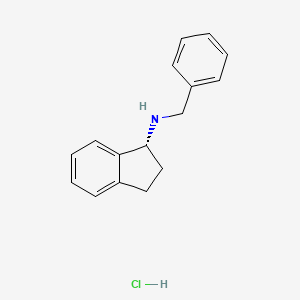
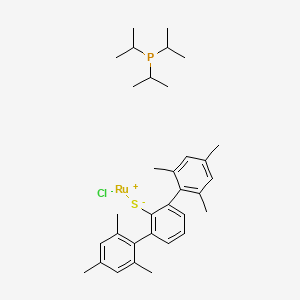
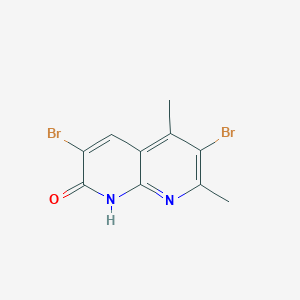
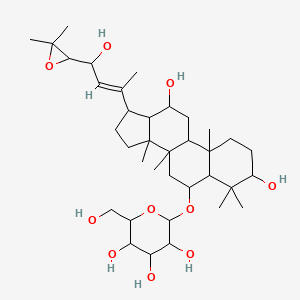
![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)
